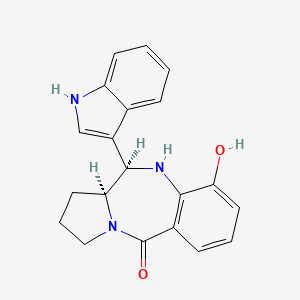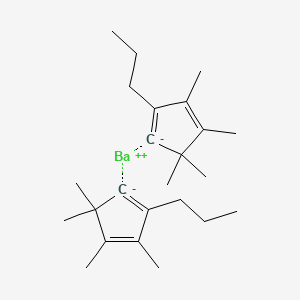![molecular formula C15H21NO7 B13403657 [(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)
[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate is a complex organic compound with significant potential in various scientific fields. This compound features multiple hydroxyl groups, an oxo group, and an amino group, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate typically involves multi-step organic synthesis. The process begins with the preparation of the hexyl backbone, followed by the introduction of hydroxyl groups through selective oxidation reactions. The oxo group is introduced via an oxidation step, and the amino group is incorporated through amination reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.
化学反应分析
Types of Reactions
[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halides, which can then be substituted by nucleophiles.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, alcohols, and substituted amines.
科学研究应用
Chemistry
In chemistry, [(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural complexity allows it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It can be explored as a drug candidate for targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound can be used in the development of new materials with unique properties. Its functional groups allow for the creation of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of [(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and electrostatic interactions with target molecules.
相似化合物的比较
Similar Compounds
- [(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (2S)-2-amino-3-phenylpropanoate
- [(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2R)-2-amino-3-phenylpropanoate
Uniqueness
[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. The precise arrangement of its functional groups allows for selective binding and activity, making it distinct from other similar compounds.
属性
分子式 |
C15H21NO7 |
|---|---|
分子量 |
327.33 g/mol |
IUPAC 名称 |
[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C15H21NO7/c16-10(6-9-4-2-1-3-5-9)15(22)23-8-12(19)14(21)13(20)11(18)7-17/h1-5,10-11,13-14,17-18,20-21H,6-8,16H2/t10-,11+,13+,14+/m0/s1 |
InChI 键 |
FDZFZPTVUGVYOJ-OIMNJJJWSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC(=O)C(C(C(CO)O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


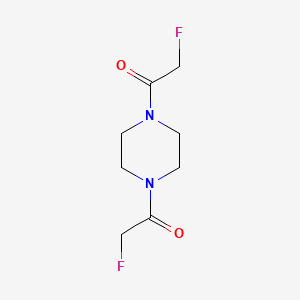
![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)
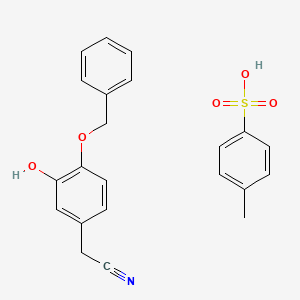
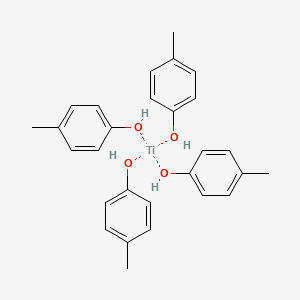
![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)
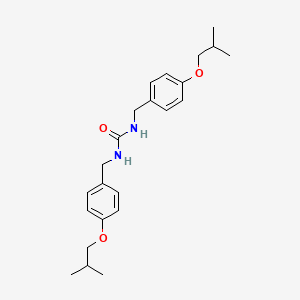
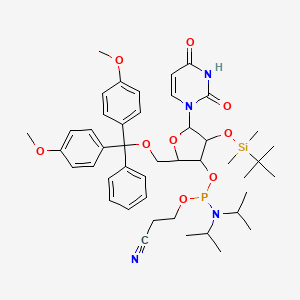
![2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid](/img/structure/B13403607.png)

![2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13403624.png)
![N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin](/img/structure/B13403631.png)
![4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B13403633.png)
